molecular formula C20H23N3OS B133771 10-(3-(4-Methyl-1-piperazinyl)-3-oxopropyl)-10H-phenothiazine CAS No. 91508-47-3

10-(3-(4-Methyl-1-piperazinyl)-3-oxopropyl)-10H-phenothiazine

Cat. No. B133771
CAS RN: 91508-47-3
M. Wt: 353.5 g/mol
InChI Key: OELLRNXFVAVVKM-UHFFFAOYSA-N
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Description

“10-(3-(4-Methyl-1-piperazinyl)-3-oxopropyl)-10H-phenothiazine” is a chemical compound that is structurally related to Prochlorperazine . Prochlorperazine is a propylpiperazine derivative of phenothiazine and is used as an antiemetic and antipsychotic .


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the structure of the compound, has been studied extensively. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of related compounds has been determined by X-ray analysis . The ChemSpider database provides a molecular formula of C13H21N3 for a related compound, 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine .


Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Safety And Hazards

Prochlorperazine, a related compound, has been associated with an increased risk of death in elderly patients with dementia-related psychosis when treated with antipsychotic drugs .

properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-21-12-14-22(15-13-21)20(24)10-11-23-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)23/h2-9H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELLRNXFVAVVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327247
Record name NSC638693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperazin-1-yl)-3-phenothiazin-10-ylpropan-1-one

CAS RN

91508-47-3
Record name NSC638693
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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